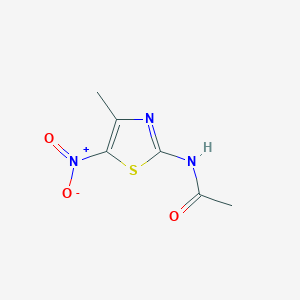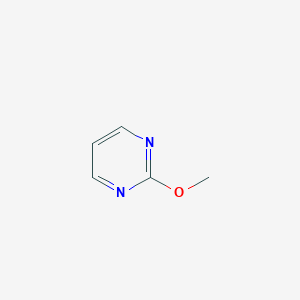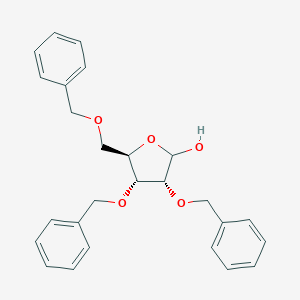
N-(4-methyl-5-nitro-1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-5-nitro-1,3-thiazol-2-yl)acetamide, commonly known as MNZ, is a synthetic compound that belongs to the nitroimidazole class of compounds. MNZ has been widely used in scientific research for its antimicrobial and antiparasitic properties.
Wirkmechanismus
MNZ exerts its antimicrobial activity by disrupting the DNA synthesis process in microorganisms. The nitro group of MNZ is reduced by the microorganism's electron transport system, producing toxic intermediates that bind to DNA and inhibit its synthesis. This results in the death of the microorganism.
Biochemical and Physiological Effects
MNZ has been shown to have low toxicity and is generally well-tolerated in animals and humans. However, it can cause adverse effects such as nausea, vomiting, and diarrhea in some individuals. MNZ has also been shown to have an inhibitory effect on the activity of certain enzymes, such as alcohol dehydrogenase and acetaldehyde dehydrogenase.
Vorteile Und Einschränkungen Für Laborexperimente
MNZ has several advantages for use in lab experiments. It is stable, easy to handle, and has a long shelf life. MNZ is also readily available and relatively inexpensive. However, MNZ has some limitations. It is not effective against all microorganisms, and its activity can be affected by factors such as pH and temperature.
Zukünftige Richtungen
There are several future directions for the use of MNZ in scientific research. One area of interest is the development of new formulations of MNZ that can improve its efficacy and reduce its side effects. Another area of interest is the investigation of MNZ's potential as an anticancer agent. MNZ has been shown to have antitumor activity in some studies, and further research in this area could lead to the development of new cancer treatments. Additionally, MNZ's mechanism of action could be further elucidated to identify new targets for drug development.
Conclusion
MNZ is a synthetic compound that has been widely used in scientific research for its antimicrobial and antiparasitic properties. Its mechanism of action involves the disruption of DNA synthesis in microorganisms. While MNZ has several advantages for use in lab experiments, it also has some limitations. There are several future directions for the use of MNZ in scientific research, including the development of new formulations and investigation of its potential as an anticancer agent.
Synthesemethoden
MNZ can be synthesized by the reaction of 2-amino-4-methyl-5-nitrothiazole with acetic anhydride in the presence of an acid catalyst. The reaction yields MNZ as a yellow crystalline solid with a melting point of 174-176°C.
Wissenschaftliche Forschungsanwendungen
MNZ has been extensively used in scientific research as an antibacterial and antiparasitic agent. It has been shown to be effective against a range of microorganisms, including bacteria, protozoa, and fungi. MNZ has been used in the treatment of various infections, such as bacterial vaginosis, giardiasis, and trichomoniasis.
Eigenschaften
CAS-Nummer |
21478-97-7 |
|---|---|
Produktname |
N-(4-methyl-5-nitro-1,3-thiazol-2-yl)acetamide |
Molekularformel |
C6H7N3O3S |
Molekulargewicht |
201.21 g/mol |
IUPAC-Name |
N-(4-methyl-5-nitro-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C6H7N3O3S/c1-3-5(9(11)12)13-6(7-3)8-4(2)10/h1-2H3,(H,7,8,10) |
InChI-Schlüssel |
PUSMJFAURVSIRF-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)NC(=O)C)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(SC(=N1)NC(=O)C)[N+](=O)[O-] |
Andere CAS-Nummern |
21478-97-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















